molecular formula C22H26N2O4 B12159513 2'-(2-furylmethyl)-{N}-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-(2-furylmethyl)-{N}-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B12159513
M. Wt: 382.5 g/mol
InChI Key: RHYODWCVLLKCQN-UHFFFAOYSA-N
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Description

. It features a spirocyclic structure with a furan ring and an isoquinoline moiety. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes::

  • Furfuryl glycidyl ether can be synthesized via the reaction of furfuryl alcohol with epichlorohydrin, followed by ring-opening with a base.
  • The reaction proceeds as follows:

    Furfuryl alcohol+EpichlorohydrinFurfuryl glycidyl ether+HCl\text{Furfuryl alcohol} + \text{Epichlorohydrin} \rightarrow \text{Furfuryl glycidyl ether} + \text{HCl} Furfuryl alcohol+Epichlorohydrin→Furfuryl glycidyl ether+HCl

Industrial Production::
  • Industrial production methods involve large-scale synthesis using optimized conditions to achieve high yields.

Chemical Reactions Analysis

Reactions::

    Oxidation: Furfuryl glycidyl ether can undergo oxidation reactions.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions::

    Base-Catalyzed Ring Opening: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) is commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (HO) or peracids.

Major Products::
  • The primary product is the opened-ring compound, furfuryl glycidyl ether.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential biological activities.

    Medicine: May have applications in drug development.

    Industry: Employed in polymerization reactions and as a reactive diluent in epoxy resins.

Mechanism of Action

  • The exact mechanism remains an active area of research.
  • Potential molecular targets and pathways need further exploration.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-N-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C22H26N2O4/c1-27-14-12-23-20(25)19-17-8-2-3-9-18(17)21(26)24(15-16-7-6-13-28-16)22(19)10-4-5-11-22/h2-3,6-9,13,19H,4-5,10-12,14-15H2,1H3,(H,23,25)

InChI Key

RHYODWCVLLKCQN-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CC4=CC=CO4

Origin of Product

United States

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